ethyl 5-fluoro-1H-pyrazole-3-carboxylate
CAS No.: 1416371-96-4
Cat. No.: VC2838591
Molecular Formula: C6H7FN2O2
Molecular Weight: 158.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416371-96-4 |
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Molecular Formula | C6H7FN2O2 |
Molecular Weight | 158.13 g/mol |
IUPAC Name | ethyl 5-fluoro-1H-pyrazole-3-carboxylate |
Standard InChI | InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) |
Standard InChI Key | FCQJGOMGQMVHEN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NNC(=C1)F |
Canonical SMILES | CCOC(=O)C1=NNC(=C1)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 5-fluoro-1H-pyrazole-3-carboxylate possesses a well-defined molecular structure that contributes to its chemical behavior and applications:
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Molecular Weight: 158.13 g/mol
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IUPAC Name: ethyl 5-fluoro-1H-pyrazole-3-carboxylate
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InChI: InChI=1S/C6H7FN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
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InChIKey: FCQJGOMGQMVHEN-UHFFFAOYSA-N
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SMILES: CCOC(=O)C1=NNC(=C1)F
The compound features a pyrazole core with a fluorine atom at the 5-position and an ethyl carboxylate group at the 3-position. The 1H designation indicates the presence of a hydrogen atom on one of the nitrogen atoms in the pyrazole ring, which can participate in hydrogen bonding and influence the compound's intermolecular interactions.
Spectroscopic Data
Spectroscopic data provides valuable information for the identification and characterization of ethyl 5-fluoro-1H-pyrazole-3-carboxylate. The predicted collision cross section (CCS) data for various adducts of the compound is presented in Table 1:
Table 1: Predicted Collision Cross Section Data for Ethyl 5-Fluoro-1H-Pyrazole-3-Carboxylate
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 159.05643 | 131.6 |
[M+Na]+ | 181.03837 | 141.2 |
[M+NH4]+ | 176.08297 | 137.6 |
[M+K]+ | 197.01231 | 138.9 |
[M-H]- | 157.04187 | 128.9 |
[M+Na-2H]- | 179.02382 | 135.2 |
[M]+ | 158.04860 | 131.7 |
[M]- | 158.04970 | 131.7 |
This spectroscopic information is essential for analytical method development, quality control processes, and structural confirmation during research and development activities .
Applications and Research Significance
Agrochemical Applications
Fluorinated heterocycles, including pyrazole derivatives, have established importance in agrochemical development. Ethyl 5-fluoro-1H-pyrazole-3-carboxylate may serve as a valuable intermediate in the synthesis of crop protection agents such as insecticides, fungicides, or herbicides .
The strategic incorporation of fluorine atoms in agrochemicals can improve their efficacy, persistence, and selectivity. The fluorine atom may influence the electronic properties of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, making it a candidate for further studies in pesticide development .
Future Research Directions
Based on the structural features and potential applications of ethyl 5-fluoro-1H-pyrazole-3-carboxylate, several promising research directions can be identified:
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Development of improved synthetic routes with higher yields, greater selectivity, and more environmentally friendly conditions
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Exploration of its potential as a scaffold in targeted protein degradation applications
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Structure-activity relationship studies to determine how modifications of the basic structure affect biological activity
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Investigation of its utility in developing novel agrochemical agents with improved efficacy and environmental profiles
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Evaluation of specific biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Further studies on ethyl 5-fluoro-1H-pyrazole-3-carboxylate could significantly expand our understanding of fluorinated heterocycles and their applications across multiple disciplines.
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